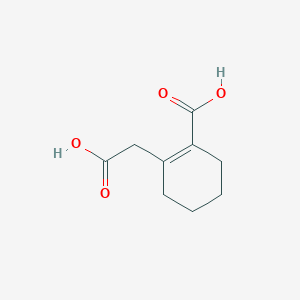

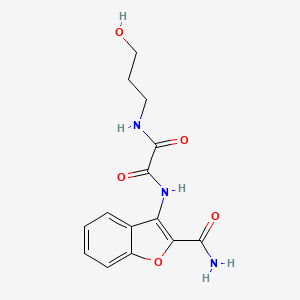

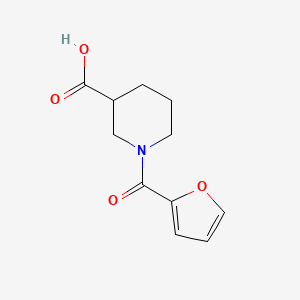

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide" is a derivative of the piperidine and pyrimidine chemical families, which have been extensively studied for their biological activities. Piperidine derivatives, in particular, have been explored for their potential as inhibitors of various biological targets, such as HIV-1 reverse transcriptase , β-secretase (BACE1) , and Lck kinase . These compounds often exhibit potent activity against their respective targets and can be modified to enhance selectivity and potency.

Synthesis Analysis

The synthesis of piperidine and pyrimidine derivatives typically involves multi-step organic reactions. For instance, the synthesis of N-phenyl piperidine analogs, which are closely related to the compound , includes the preparation of 3-carboxamides that have shown significant activity against HIV-1 and resistant mutant viruses . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . These synthetic routes provide a framework for the synthesis of the compound of interest, which would likely involve the formation of the piperidine ring followed by the introduction of the pyrimidine moiety and subsequent functionalization with a bromophenyl group.

Molecular Structure Analysis

The molecular structure of piperidine and pyrimidine derivatives is crucial for their biological activity. The presence of a piperidine ring often contributes to the binding affinity of these compounds to their biological targets. For example, the binding motif of piperidine-4-yl-aminopyrimidines to HIV-1 reverse transcriptase has been elucidated through crystallographic evidence . Similarly, the molecular docking studies of BACE1 inhibitors reveal that the piperidine ring can establish favorable interactions within the active site of the enzyme . These insights suggest that the molecular structure of "N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide" would also play a significant role in its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperidine and pyrimidine derivatives is influenced by the functional groups attached to these rings. The presence of a carboxamide group, as seen in the compound of interest, is known to participate in hydrogen bonding, which can enhance the interaction with biological targets . Additionally, the bromophenyl moiety could potentially be involved in further chemical transformations, such as Suzuki coupling reactions, which are commonly used in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrimidine derivatives, such as solubility, stability, and clearance rates, are important for their biological application. The clearance data of similar compounds have been discussed, indicating their potential for in vivo studies . The antimicrobial activity of these compounds is often evaluated against various bacterial and fungal strains, and their activity profiles can be attributed to their chemical structures . The compound "N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide" would likely exhibit similar properties, which would need to be characterized through experimental studies.

Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide and similar compounds have been explored for their potential in inhibiting HIV-1 reverse transcriptase. These compounds, particularly 3-carboxamides, showed significant potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. The synthesis, structure-activity relationships, and binding motifs of these analogs were investigated to understand their effectiveness against HIV-1 (Tang et al., 2010).

PET Radiotracer Development

The compound and its derivatives have been used in the synthesis of radiotracers for positron emission tomography (PET) imaging studies, particularly for studying CB1 cannabinoid receptors in the brain. These studies involve the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide and similar compounds, demonstrating their potential in neuroimaging applications (Katoch-Rouse & Horti, 2003).

Soluble Epoxide Hydrolase Inhibition

These compounds have been identified as inhibitors of soluble epoxide hydrolase. The identification of specific derivatives like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide has shown robust in vivo target engagement and suitability for study in various disease models, highlighting their potential in therapeutic research (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These studies indicate that the presence of certain groups in the phenyl ring can significantly impact their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Propiedades

IUPAC Name |

N-(3-bromophenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O/c20-15-4-1-5-16(9-15)23-19(25)14-3-2-8-24(11-14)18-10-17(13-6-7-13)21-12-22-18/h1,4-5,9-10,12-14H,2-3,6-8,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFJCHSJRIPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)